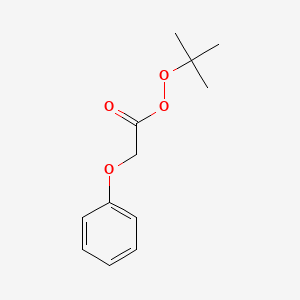
trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride: is a chemical compound with the molecular formula C7H14ClNO3S. It is known for its unique structure, which includes a cyclopropylamino group and a tetrahydrothiophen-3-ol moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride typically involves multiple steps. One common method includes the reaction of cyclopropylamine with a suitable thiolactone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often utilizing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its effects on various biological systems, including enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol
- Cyclopropylamine derivatives
- Thiophen-3-ol analogs
Uniqueness
What sets trans-4-Cyclopropylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C7H14ClNO3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
(3R,4R)-4-(cyclopropylamino)-1,1-dioxothiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO3S.ClH/c9-7-4-12(10,11)3-6(7)8-5-1-2-5;/h5-9H,1-4H2;1H/t6-,7-;/m0./s1 |
InChI Key |
YLJGBEWPBCGDSV-LEUCUCNGSA-N |
Isomeric SMILES |
C1CC1N[C@H]2CS(=O)(=O)C[C@@H]2O.Cl |
Canonical SMILES |
C1CC1NC2CS(=O)(=O)CC2O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
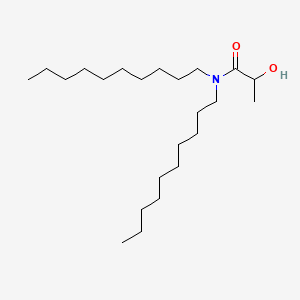
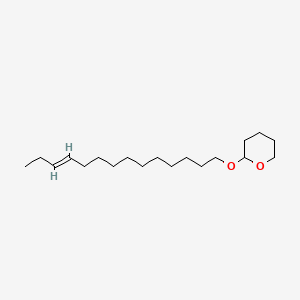


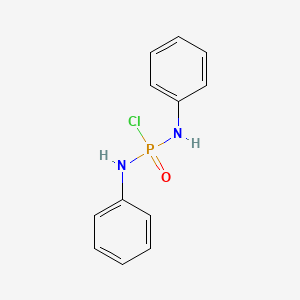
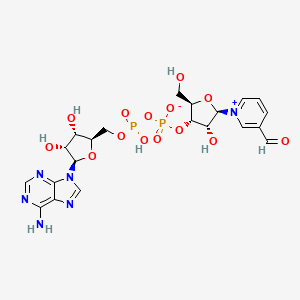
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)

